Gallate de galléocatechine

Vue d'ensemble

Description

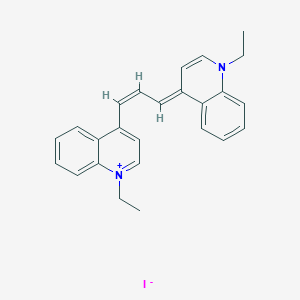

Paraherquamide A est un alcaloïde oxindole polycyclique d'abord isolé du champignon Penicillium paraherquei. Il appartient à une famille unique d'alcaloïdes indoliques prénylés connus pour leurs structures complexes et leurs activités biologiques significatives . Paraherquamide A a attiré l'attention en raison de ses propriétés anthelminthiques puissantes, ce qui en fait un composé précieux dans le domaine de la parasitologie .

Applications De Recherche Scientifique

Paraherquamide A has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

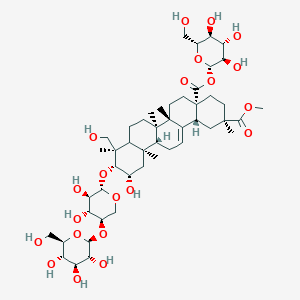

Gallocatechin gallate (GCG) is a polyphenolic compound found in green tea that has been shown to interact with various targets. It has been reported to inhibit the early stage of infections, such as attachment, entry, and membrane fusion, by interfering with viral membrane proteins . GCG also influences cell surface growth factor receptors, mainly receptor tyrosine kinases, which participate in many processes including cell proliferation, survival, and angiogenesis .

Mode of Action

GCG exhibits both direct and indirect anti-infection effects. It directly inhibits early infection by interfering with the adsorption on host cells, inhibiting virus replication, and reducing bacterial biofilm formation and toxin release . Indirectly, GCG inhibits infection by regulating immune inflammation and antioxidation .

Biochemical Pathways

GCG has been shown to regulate multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . Deregulation of these pathways is involved in the pathophysiology of various diseases. GCG’s anticancer activity is mediated by interfering with various cancer hallmarks .

Pharmacokinetics

The pharmacokinetics of GCG involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of gcg is often discussed due to its poor absorption and rapid metabolism . Several studies have shown the ability to overcome poor bioavailability through nanotechnology-based strategies such as encapsulation, liposome, micelles, nanoparticles, and various other formulations .

Result of Action

GCG has been found to exhibit anti-proliferative, anti-angiogenic, and pro-apoptotic effects in numerous cancer cell lines and animal models . It has demonstrated the ability to interrupt various signaling pathways associated with cellular proliferation and division in different cancer types . Furthermore, GCG has shown neuroprotective effects against glutamate excitotoxicity .

Action Environment

The action of GCG can be influenced by various environmental factors. For instance, the composition of the gut microbiota can affect the action of GCG . Notably, GCG induced significant changes in the relative abundance of specific bacteria such as Lactobacillus, Faecalibaculum, and Bifidobacterium, which displayed high correlations with serum uric acid levels and uric acid-related gene expression .

Analyse Biochimique

Biochemical Properties

GCG interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit both pro- and antioxidant properties . GCG can function as an electron donor for peroxidase, resulting in the utilization of hydrogen peroxide . It also shows inhibitory effects on α-Glucosidase .

Cellular Effects

GCG has been shown to have significant effects on various types of cells and cellular processes. It has been found to exhibit the highest neuroprotective effect against glutamate excitotoxicity among all catechins . GCG can reduce nuclear condensation and the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK) involved in cell death .

Molecular Mechanism

GCG exerts its effects at the molecular level through various mechanisms. It reduces the glutamate-induced increase in intracellular calcium . Furthermore, it inhibits the phosphorylation of ERK and JNK, leading to the effective suppression of neurocytotoxicity caused by glutamate in HT22 cells .

Temporal Effects in Laboratory Settings

The effects of GCG can change over time in laboratory settings. For instance, the amount of GCG does not differ in leaves of different stages, and the content is relatively low . In a high-temperature environment, an epimerization change is likely to occur, because heating results in the conversion from EGCG to GCG .

Dosage Effects in Animal Models

The effects of GCG vary with different dosages in animal models. For example, in a study on hyperuricemic mice induced by potassium oxonate, GCG treatment significantly reduced serum uric acid levels .

Metabolic Pathways

GCG is involved in various metabolic pathways. It has been found to promote the expression of uric acid secretion transporter genes while inhibiting the expression of uric acid reabsorption transporter genes in the kidney .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse totale de Paraherquamide A est un processus difficile en raison de sa structure complexe. La première synthèse totale stéréocontrôlée a été réalisée en 48 étapes chimiques, en partant du glycinate d'éthyle, de l'acrylate d'éthyle et de la vanilline . Les étapes clés de la synthèse comprennent la prénylation régiosélective, l'époxydation et une procédure de formation de cycle à sept chaînons . La synthèse implique également une série d'étapes de protection et de déprotection, des réactions de Mannich et des réductions sélectives .

Méthodes de production industrielle

La production industrielle de Paraherquamide A repose principalement sur la fermentation biologique. Le champignon Penicillium sp. KWF31 a été optimisé pour une production à haut rendement de Paraherquamide A grâce à la méthodologie de surface de réponse . Les principaux facteurs influençant le rendement comprennent les concentrations d'amidon soluble, de glucose et d'extrait de levure . Dans des conditions optimales, le titre maximum de Paraherquamide A peut atteindre 243,7 mg/L .

Analyse Des Réactions Chimiques

Paraherquamide A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être utilisée pour modifier la partie oxindole de Paraherquamide A.

Réduction : Des réductions sélectives sont utilisées dans la voie de synthèse pour obtenir la stéréochimie souhaitée.

Substitution : La prénylation est une réaction de substitution clé dans la synthèse de Paraherquamide A.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le DDQ, des agents réducteurs tels que la levure de boulanger, et des groupes protecteurs pour des réactions sélectives . Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires conduisant à la structure finale de Paraherquamide A .

Applications scientifiques

Paraherquamide A a un large éventail d'applications scientifiques :

Chimie : Il sert de composé modèle pour étudier la synthèse et la biosynthèse de produits naturels complexes.

Industrie : Paraherquamide A est une matière première importante pour le médicament anthelminthique Startect®.

Mécanisme d'action

Paraherquamide A exerce ses effets anthelminthiques en ciblant sélectivement les récepteurs nicotiniques de l'acétylcholine (nAChRs) de type L chez les nématodes . Il se lie à la protéine de liaison de l'acétylcholine, un domaine de liaison aux ligands de substitution des nAChR, et montre une efficacité plus élevée pour le nAChR sensible au lévamisole que pour le nAChR sensible à la nicotine . Cette action sélective est attribuée aux caractéristiques structurelles de la boucle C, de la boucle E et de la boucle F du site de liaison orthostérique du récepteur .

Comparaison Avec Des Composés Similaires

Paraherquamide A fait partie d'une famille d'alcaloïdes indoliques prénylés qui comprend des composés tels que :

- Brevianamides

- Marcfortines

- Asperparalines

- Stephacidins

- Notoamides

Ce qui distingue Paraherquamide A, c'est son système cyclique bicyclo[2.2.2]diazaoctane unique, qui est proposé de provenir d'une réaction de cycloaddition de Diels-Alder intramoléculaire biologique . Cette caractéristique structurelle contribue à ses activités biologiques puissantes et en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

IUPAC Name |

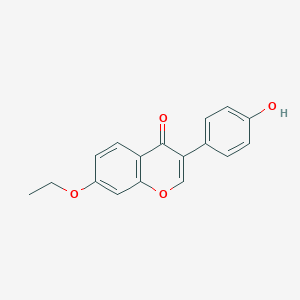

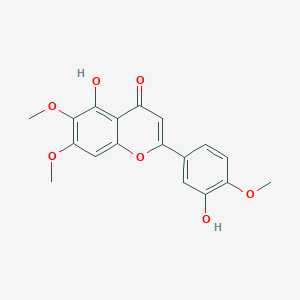

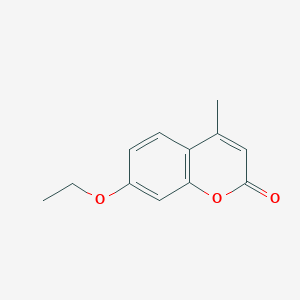

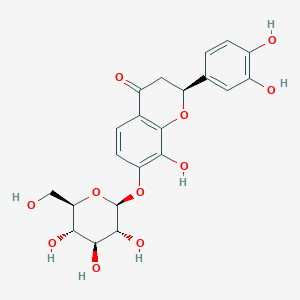

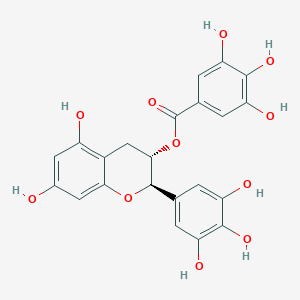

[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336201 | |

| Record name | Gallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5127-64-0 | |

| Record name | Gallocatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5127-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOCATECHIN GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Galloylgallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.